2,4-Dichloro-5-ethyl-6-phenylpyrimidine
Description
Properties
CAS No. |
1490348-30-5 |
|---|---|
Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2,4-dichloro-5-ethyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-9-10(8-6-4-3-5-7-8)15-12(14)16-11(9)13/h3-7H,2H2,1H3 |
InChI Key |
QLBUJZLRRDSOBC-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride (POCl₃) Method
This conventional approach involves refluxing the dihydroxy precursor with excess POCl₃, often in the presence of a catalyst. A representative procedure from patent literature is outlined below:
Procedure
-
Suspend 5-ethyl-6-phenyl-2,4-dihydroxypyrimidine (1 mol) in POCl₃ (5–10 mol equivalents).
-
Add N,N-dimethylaniline (0.1–0.5 mol) as a catalyst.
-
Reflux at 120–130°C for 5–8 hours.
-
Cool, quench with ice water, and extract with dichloromethane.
Key Data
Advantages : High reproducibility and compatibility with industrial-scale setups.
Limitations : Generates phosphorous-containing waste, requiring specialized disposal.
Phosgene-Based Chlorination
An alternative method described in Chinese patent CN101519377A employs phosgene as the chlorinating agent, offering environmental advantages over POCl₃:
Procedure
-
Suspend 5-ethyl-6-phenyl-2,4-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane (2000–3000 mL/mol).
-
Add triethylamine (0.01–1.5 mol) as a base.
-
Introduce phosgene gas (1–8 mol equivalents) at 40–155°C for 4–16 hours.
-
Remove excess phosgene with nitrogen purge.
Key Data
Advantages : Avoids phosphorous waste; higher reported yields.
Limitations : Requires stringent safety protocols for phosgene handling.
Stepwise Synthesis via Pyrimidine Core Assembly
Condensation-Amination-Chlorination Route
A multi-step approach from US2688019A involves:
-
Condensation : React ethyl α-ethyl-p-benzoylacetate with guanidine carbonate to form 2-amino-4-hydroxy-5-ethyl-6-phenylpyrimidine.
-
Chlorination : Treat with POCl₃ at 120°C for 2 hours.
-
Amination (optional): React with ammonia or amines to modify substituents.
Critical Reaction Parameters
-
Condensation : 6-hour reflux in ethanol with guanidine carbonate.
-
Chlorination : POCl₃ stoichiometry of 10:1 (relative to hydroxy precursor).
Comparative Analysis of Methods
Efficiency and Scalability
| Metric | POCl₃ Method | Phosgene Method |
|---|---|---|
| Typical Yield | 75–85% | 88–92% |
| Reaction Scale | Lab to industrial | Primarily industrial |
| Byproduct Management | Complex | Simplified |
Environmental Impact
-
POCl₃ Route : Generates ~1.2 kg phosphorous waste per kg product.
-
Phosgene Route : No phosphorous byproducts; CO₂ and HCl neutralizable.
Catalytic Systems and Solvent Effects
Role of Tertiary Amines
Triethylamine in the phosgene method accelerates chlorination by absorbing generated HCl, shifting equilibrium toward product formation. Optimal loading: 10–30 mol%.
Solvent Selection
-
Polar Aprotic Solvents : 1,2-Dichloroethane enhances phosgene solubility and reaction homogeneity.
-
Chlorinated Aromatics : Dichlorobenzene improves POCl₃-mediated reactions at higher temperatures.
Industrial-Scale Considerations
Continuous Flow Implementation
Phosgene-based systems benefit from continuous flow reactors to:
Waste Stream Management
| Method | Primary Waste | Treatment Strategy |
|---|---|---|
| POCl₃ | H₃PO₄, HCl | Neutralization with NaOH |
| Phosgene | HCl, CO₂ | Scrubbing with NaOH |
Emerging Methodologies and Innovations
Solid Acid Catalysts
Preliminary studies suggest zeolite-based catalysts could replace liquid acids in POCl₃-mediated reactions, reducing corrosion and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-ethyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with various organometallic reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines with potential biological activity .
Scientific Research Applications
2,4-Dichloro-5-ethyl-6-phenylpyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-ethyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Reactivity Comparisons
- Chlorine vs. Amino Groups: The replacement of Cl with NH₂ (as in Pyrimethamine) reduces electrophilicity, favoring hydrogen bonding and enzyme interactions critical for antimalarial activity .
- Fluorine Substitution: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine exhibits increased polarity and metabolic stability compared to non-fluorinated analogues, making it valuable in medicinal chemistry .
Q & A
Q. Table 1: Representative Reaction Conditions
| Derivative Type | Reagents | Solvent System | Yield (%) |
|---|---|---|---|
| Amino-substituted | 2-Phenylethylamine | DMSO:Water (5:5) | ~75%* |
| Thioether | Thiols, Base | THF | ~65%* |
| *Yields approximated from analogous procedures in literature . |
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign chloro and ethyl groups via chemical shifts (δ ~4.5 ppm for CH₂ in ethyl; δ ~160 ppm for pyrimidine carbons) .
- MS : Molecular ion peaks confirm molecular weight (e.g., [M+H]⁺ at m/z 297.1).
- Crystallography : X-ray diffraction reveals planarity of the pyrimidine ring and dihedral angles (e.g., ~12° between pyrimidine and phenyl groups), critical for understanding steric effects .
Key Insight : Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal structures, as observed in related pyrimidines .
Advanced: How do computational methods like DFT predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights:
- Fukui indices identify electrophilic sites (C2 and C4) prone to nucleophilic attack .
- HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, aligning with experimental substitution rates .
- Charge distribution : Chlorine atoms exhibit negative charges (-0.35e), facilitating displacement by nucleophiles .
Q. Table 2: Calculated Reactivity Parameters
| Parameter | Value (DFT) | Experimental Correlation |
|---|---|---|
| HOMO-LUMO Gap (eV) | 5.2 | Reactivity with amines |
| Fukui Index (C2) | 0.12 | Substitution priority |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
- Structural modifications : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, replacing ethyl with methyl reduces potency by 40% .
- Methodology : Standardize MIC (Minimum Inhibitory Concentration) protocols and use control compounds (e.g., ciprofloxacin) for cross-study validation .
Recommendation : Perform dose-response curves and comparative SAR (Structure-Activity Relationship) studies to isolate critical functional groups .
Advanced: What strategies enhance the design of novel derivatives with improved pharmacological or catalytic properties?
Answer:
- Scaffold diversification : Introduce electron-withdrawing groups (e.g., CF₃) at C5 to enhance electrophilicity .
- Hybrid molecules : Conjugate with bioactive fragments (e.g., benzodioxane) via thioether or amide linkages, as seen in anticancer thieno-pyrimidines .
- Reaction engineering : Use ICReDD’s computational-experimental feedback loop to optimize conditions (e.g., solvent, catalyst) for challenging substitutions .
Case Study : A derivative with a 5-(5-methylfuran-2-yl) group showed 3-fold higher antifungal activity than the parent compound, attributed to improved membrane permeability .
Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions?
Answer:
- Steric effects : Bulky substituents at C6 (phenyl) hinder nucleophilic attack at C2, favoring C4 substitution.
- Electronic effects : Electron-withdrawing chloro groups activate C2/C4 for nucleophilic displacement. Meta-substituted aryl groups at C6 reduce ring electron density, accelerating reactions .
- Kinetic vs. thermodynamic control : Polar aprotic solvents (e.g., DMF) favor kinetic products (C2 substitution), while protic solvents shift equilibrium to thermodynamic products (C4 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
